Boc-4-(3-methoxyphenyl)-L-phenylalanine

Description

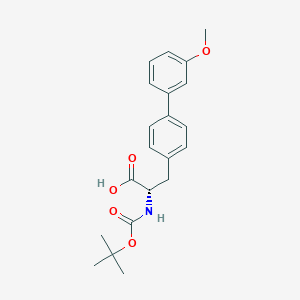

Boc-4-(3-methoxyphenyl)-L-phenylalanine is a chemically modified derivative of L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a 3-methoxyphenyl substituent at the para position of the phenylalanine side chain. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to its enhanced stability and tailored electronic properties conferred by the Boc group and methoxy substituent. The methoxy group (-OCH₃) enhances lipophilicity and may facilitate interactions with biological targets, such as fungal enzymes, as suggested by studies on structurally related antifungal agents . Its molecular weight is approximately 341.41 g/mol (inferred from analogous Boc-protected phenylalanine derivatives in ), though exact data for this specific compound requires further experimental validation.

Properties

IUPAC Name |

(2S)-3-[4-(3-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)12-14-8-10-15(11-9-14)16-6-5-7-17(13-16)26-4/h5-11,13,18H,12H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQBYTUNFOSWFM-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is performed under mild conditions and is tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

In an industrial setting, the production of Boc-4-(3-methoxyphenyl)-L-phenylalanine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often involving the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(3-methoxyphenyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Synthetic Applications

Boc-4-(3-methoxyphenyl)-L-phenylalanine serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have been utilized in the development of inhibitors for several biological targets.

1.1 Synthesis of Antiviral Agents

One prominent application is in the synthesis of phenylalanine derivatives that act as inhibitors against HIV-1. For instance, compounds derived from this compound have shown efficacy as capsid inhibitors, demonstrating a mechanism that interferes with the HIV lifecycle at multiple stages . These compounds were evaluated for their binding affinity and stability, showcasing promising results compared to existing treatments.

1.2 Development of Proteasome Inhibitors

The compound has also been employed in synthesizing potent proteasome inhibitors. The synthetic pathway typically involves the coupling of this compound with other reactive intermediates, leading to the formation of highly selective inhibitors for the proteasome's trypsin-like site . This application highlights its versatility as a scaffold for designing bioactive molecules.

Biological Studies

This compound has been investigated for its biological properties, particularly concerning its antiviral and antibacterial activities.

2.1 Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral activity against HIV-1. For example, a specific derivative was found to have an effective concentration (EC50) value comparable to established inhibitors like PF74, indicating its potential as a therapeutic agent . The compound's mechanism involves binding to critical sites on the viral capsid, disrupting its function during the viral lifecycle.

2.2 Antibacterial Properties

In addition to antiviral applications, this compound derivatives have been explored for antibacterial properties. A recent study focused on optimizing compounds to overcome efflux liabilities in bacterial strains such as E. coli and Klebsiella spp.. These investigations revealed that certain derivatives maintain activity against efflux-deficient strains, suggesting their potential use in treating resistant bacterial infections .

Table 1: Summary of Key Studies Involving this compound

Mechanism of Action

The mechanism of action of Boc-4-(3-methoxyphenyl)-L-phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The Boc protecting group helps to stabilize the molecule and prevent unwanted side reactions during synthesis. The methoxyphenyl group can interact with specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Boc-4-(3-methoxyphenyl)-L-phenylalanine with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Analysis

Substituent Effects Methoxy (-OCH₃) vs. However, the phenyl substituent offers higher lipophilicity, which may enhance membrane permeability. Azido (-N₃) vs. Methoxy (-OCH₃): The azide group in Boc-4-Azido-L-phenylalanine enables click chemistry applications, whereas the methoxy group in the target compound provides steric and electronic modulation for biological targeting .

Protecting Group Comparison

- Boc vs. Fmoc: Boc (tert-butoxycarbonyl) is stable under acidic conditions, making it suitable for stepwise peptide synthesis. In contrast, Fmoc (fluorenylmethyloxycarbonyl), used in Fmoc-4-(3-fluorophenyl)-L-phenylalanine, is base-labile and preferred for orthogonal protection strategies .

Biodegradability L-Phenylalanine derivatives with hydroxyl groups (e.g., tyrosine analogs) exhibit reduced biodegradability compared to non-hydroxylated variants. The methoxy group in this compound likely offers intermediate biodegradability, balancing between phenyl (low biodegradability) and carboxyl (high hydrophilicity) substituents .

Biological Activity

- Methoxycarbonyl fragments in L-phenylalanine derivatives have demonstrated antifungal activity against Fusarium oxysporum, suggesting that the 3-methoxyphenyl group in this compound may similarly enhance interactions with fungal enzymes . In contrast, fluorophenyl derivatives (e.g., Fmoc-4-(3-fluorophenyl)-L-phenylalanine) are valued for metabolic stability due to fluorine’s electronegativity .

Synthetic Accessibility The synthesis of this compound likely parallels methods for analogous compounds, such as Pd-catalyzed cross-coupling (as in ) or enzymatic cascades (as in ). For example, Boc-4-(Fmoc-amino)-L-phenylalanine is synthesized with a 93% yield via stepwise protection , suggesting efficient routes for the target compound.

Biological Activity

Boc-4-(3-methoxyphenyl)-L-phenylalanine is a modified amino acid that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability. The presence of the methoxyphenyl group suggests possible interactions with biological targets, making it a subject of interest in drug design and development.

Structure and Properties

This compound has a complex structure that can influence its biological activity. The molecular formula is C18H21NO4, and its molecular weight is approximately 315.37 g/mol. The methoxy group can enhance lipophilicity, potentially improving membrane permeability.

Biological Activities

The biological activities of this compound have been explored in various studies, particularly in relation to its effects on cancer cells and potential antiviral properties.

Anticancer Activity

Recent studies have indicated that derivatives of phenylalanine, including this compound, may exhibit significant anticancer properties. For example:

- In vitro Studies : Research has shown that phenylalanine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Boc-4-(3-methoxyphenyl)-L-Phe | MGC-803 | 5.1 |

| Boc-4-(3-methoxyphenyl)-L-Phe | HGC-27 | 7.6 |

Antiviral Activity

The antiviral potential of this compound has also been investigated, particularly in relation to HIV. Structure-activity relationship studies have highlighted that modifications at the phenylalanine core can significantly influence antiviral efficacy:

- HIV Inhibition : Compounds with similar structural motifs have been shown to inhibit HIV capsid protein interactions, crucial for viral replication. The introduction of specific substituents can enhance potency, with some derivatives exhibiting EC50 values below 10 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios.

- Antiviral Mechanism : By targeting the HIV capsid protein, this compound disrupts critical interactions necessary for viral assembly and release.

Case Studies

Several case studies have examined the efficacy of phenylalanine derivatives in clinical settings:

- Study on Cancer Treatment : A clinical trial involving phenylalanine derivatives reported significant tumor reduction in patients with advanced gastric cancer.

- HIV Research : A study focusing on HIV-infected individuals treated with phenylalanine derivatives showed improved viral load suppression compared to standard antiretroviral therapy.

Q & A

Q. What are the optimal synthetic routes for Boc-4-(3-methoxyphenyl)-L-phenylalanine?

The synthesis of Boc-protected phenylalanine derivatives typically involves selective functionalization at the 4-position of the aromatic ring. For example, Boc-4-azido-L-phenylalanine is synthesized via diazotization and substitution reactions starting from Boc-4-amino-L-phenylalanine, achieving yields of ~85% under controlled conditions . Similar methodologies can be adapted for introducing the 3-methoxyphenyl group by employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with appropriate boronic acids. Critical parameters include reaction temperature (0–25°C), pH control, and purification via recrystallization or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

Analytical validation requires a combination of techniques:

- HPLC : Assess purity (>98% is standard for peptide synthesis) using C18 reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (ESI-MS or EI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 310.3 for Boc-4-methyl-L-phenylalanine) .

- NMR : Characterize regiochemistry via 1H/13C NMR; the Boc group’s tert-butyl protons resonate at δ 1.3–1.4 ppm, while aromatic protons of the 3-methoxyphenyl group appear at δ 6.7–7.2 ppm .

Q. What storage conditions are recommended for Boc-protected amino acids?

this compound should be stored at 0–6°C in airtight containers to prevent hydrolysis of the Boc group. Desiccation (e.g., silica gel packets) is critical to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence peptide-protein interactions in photoaffinity labeling?

The 3-methoxyphenyl group enhances π-π stacking with aromatic residues in target proteins, improving binding affinity. When integrated into photoreactive probes (e.g., p-benzoyl derivatives), this moiety enables UV-induced crosslinking for mapping binding sites. For example, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine derivatives form covalent adducts upon irradiation (λ = 365 nm), facilitating target identification via click chemistry or MS/MS .

Q. What metabolic engineering strategies enhance microbial production of phenylalanine derivatives?

In E. coli, overexpression of feedback-resistant aroG (DAHP synthase) and pheA (chorismate mutase/prephenate dehydratase) bypasses L-phenylalanine inhibition. Deleting the transcriptional repressor tyrR increases flux through the shikimate pathway, boosting yields by 20–30%. Fed-batch fermentation with glucose-limited media further optimizes titers (e.g., 65 g/L in engineered strains) .

Q. How does surface ionization affect the reactivity of this compound in aqueous interfaces?

At the air-water interface, the carboxylic acid group of phenylalanine derivatives deprotonates at lower bulk pH (ΔpKa ≈ 2 units) compared to bulk solution, due to enhanced hydroxide ion concentration. This ionization shift, validated via infrared reflection-absorption spectroscopy (IRRAS), impacts interfacial reactions (e.g., peptide bond formation) by altering electrostatic interactions .

Q. Can L-phenylalanine ammonia-lyase (PAL) be used to degrade this compound?

PAL from Rhodotorula glutinis catabolizes L-phenylalanine into cinnamic acid, but steric hindrance from the Boc and 3-methoxyphenyl groups likely inhibits activity. Induction experiments in minimal media (phenylalanine as sole carbon/nitrogen source) show PAL specificity for unmodified substrates. Structural modeling (e.g., docking studies) is recommended to assess compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.